6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant pharmacological and photophysical properties. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with a methoxyphenyl group attached at the 6-position. This unique structure imparts various biological activities and makes it a valuable compound in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the reaction of 3-aminopyrazole with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable and reproducible methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction time, yield, and environmental impact. For example, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and membrane-bound pyrophosphatases (mPPases), which are involved in inflammatory and parasitic diseases.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in terms of structure and biological activity:
Properties
Molecular Formula |
C15H12F3N3O3 |
---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H11N3O.C2HF3O2/c1-17-12-4-2-10(3-5-12)11-8-14-13-6-7-15-16(13)9-11;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI Key |
UVVBRZJUWQNUIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC=N3)N=C2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.